molecular formula C18H21NO2 B1432336 4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- CAS No. 214976-90-6

4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-

Cat. No. B1432336
M. Wt: 283.4 g/mol
InChI Key: ZNSWFZCGMQTFHD-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)- is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an enzyme inhibitor and to modulate the activity of certain proteins. This compound has been used in a variety of laboratory experiments, and its potential for further applications is being explored.

Scientific Research Applications

4-Pentenamide has been used in a variety of scientific research applications. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Pentenamide has also been used to study the modulation of the activity of the protein kinase C, which is involved in the regulation of cellular processes such as cell growth and differentiation. Additionally, 4-Pentenamide has been used to study the modulation of the activity of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.

Mechanism Of Action

4-Pentenamide is believed to act as an inhibitor of enzymes and proteins by binding to the active site of the enzyme or protein and preventing it from binding to its substrate or from catalyzing its reaction. Additionally, 4-Pentenamide has been found to modulate the activity of certain proteins by binding to them and preventing them from interacting with other proteins or molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Pentenamide have not been extensively studied. However, it has been found to inhibit the activity of the enzyme acetylcholinesterase and to modulate the activity of the protein kinase C and the enzyme lipoxygenase. Additionally, 4-Pentenamide has been found to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.

Advantages And Limitations For Lab Experiments

4-Pentenamide has several advantages for use in laboratory experiments. It is a synthetic compound that is relatively easy to synthesize and is widely available. Additionally, it is relatively stable, making it suitable for long-term storage. However, 4-Pentenamide has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to dissolve and use in aqueous solutions. Additionally, it is not very stable in the presence of light and heat, making it unsuitable for use in experiments that require high temperatures or exposure to light.

Future Directions

There are several potential future directions for the use of 4-Pentenamide in scientific research. It could be used to study the modulation of other enzymes and proteins, such as those involved in the metabolism of carbohydrates and lipids. Additionally, it could be used to study the effects of enzyme and protein inhibitors on the activity of other enzymes and proteins. It could also be used to study the biochemical and physiological effects of enzyme and protein inhibitors on cells and organisms. Finally, 4-Pentenamide could be used to develop new drugs and therapies for the treatment of diseases.

properties

IUPAC Name

(3S)-3-(hydroxymethyl)-N-[(1S)-1-naphthalen-1-ylethyl]pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-14(12-20)11-18(21)19-13(2)16-10-6-8-15-7-4-5-9-17(15)16/h3-10,13-14,20H,1,11-12H2,2H3,(H,19,21)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSWFZCGMQTFHD-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CC(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C[C@H](CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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